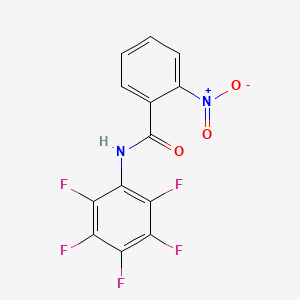

2-nitro-N-(pentafluorophenyl)benzamide

Description

2-Nitro-N-(pentafluorophenyl)benzamide is a substituted benzamide derivative characterized by a nitro group at the 2-position of the benzoyl ring and a pentafluorophenyl group attached via an amide bond. These compounds are typically synthesized via condensation reactions between substituted benzoic acids and anilines, often employing coupling reagents like thionyl chloride (SOCl₂) or catalysts such as copper .

Properties

IUPAC Name |

2-nitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5F5N2O3/c14-7-8(15)10(17)12(11(18)9(7)16)19-13(21)5-3-1-2-4-6(5)20(22)23/h1-4H,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWKHGKMFRCHKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5F5N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(pentafluorophenyl)benzamide typically involves the nitration of N-(pentafluorophenyl)benzamide. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the electrophilic aromatic substitution mechanism, where the nitro group is introduced into the benzamide ring.

Industrial Production Methods

Industrial production of 2-nitro-N-(pentafluorophenyl)benzamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety during production.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(pentafluorophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 2-amino-N-(pentafluorophenyl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-nitro-N-(pentafluorophenyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-nitro-N-(pentafluorophenyl)benzamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the pentafluorophenyl group can influence the electronic environment of the molecule. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Parameters of Nitro-Substituted Benzamides

Key Observations :

- The dihedral angles between aromatic rings vary significantly based on substituent positions. For example, 2-nitro-N-(4-nitrophenyl)benzamide exhibits an 82.32° angle, enabling distinct intermolecular interactions compared to the 71.76° angle in 2-nitro-N-(2-nitrophenyl)benzamide .

- Intramolecular hydrogen bonding (e.g., N–H⋯O) stabilizes non-planar conformations, as seen in 2-nitro-N-(2-nitrophenyl)benzamide, forming a six-membered S(6) ring .

Key Observations :

- Copper catalysis (e.g., Cu(OAc)₂) enables efficient cyclization of nitrobenzamides into diazepine derivatives, with yields ranging from 59–68% .

- The pentafluorophenyl group’s introduction may require specialized reagents (e.g., pentafluoroaniline) or fluorophilic catalysts to enhance reactivity .

Computational and Spectroscopic Insights

- Vibrational Frequencies: Computational studies on 2-nitro-N-(4-nitrophenyl)benzamide using Gaussian03 revealed strong IR absorption bands at 1,650–1,750 cm⁻¹ (C=O stretch) and 1,520 cm⁻¹ (NO₂ asymmetric stretch) .

- Fluorinated analogs like the pentafluorophenyl variant may exhibit enhanced β values due to increased electron-withdrawing effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-nitro-N-(pentafluorophenyl)benzamide, and how can reaction conditions be optimized to enhance yield and purity?

- Methodology : Synthesis typically involves multi-step reactions. For example, nitration of benzoic acid derivatives followed by coupling with pentafluoroaniline using thionyl chloride as a coupling agent. Optimization includes controlling temperature (e.g., reflux conditions), solvent selection (e.g., acetonitrile), and purification via recrystallization or column chromatography to improve purity .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of reagents (e.g., equimolar ratios) and employ inert atmospheres to prevent side reactions.

Q. How can researchers determine the crystal structure of 2-nitro-N-(pentafluorophenyl)benzamide using X-ray diffraction?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is performed using a diffractometer (e.g., Oxford Diffraction Gemini). Data collection involves measuring reflection intensities, followed by structure solution via direct methods (e.g., SHELXS) and refinement using SHELXL. Software like CrysAlis PRO handles data integration and absorption corrections .

- Tools : Use SHELX for structure refinement and Mercury for visualization of anisotropic displacement parameters and hydrogen-bonding networks .

Q. What computational approaches are used to predict the vibrational and electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) or Hartree-Fock calculations (e.g., Gaussian03) predict vibrational frequencies, molecular electrostatic potentials, and hyperpolarizability for nonlinear optical (NLO) applications. Geometrical parameters are optimized, and IR/Raman spectra are simulated for comparison with experimental data .

- Validation : Compare computed bond lengths/angles with SC-XRD data to assess accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during refinement, such as anisotropic displacement ambiguities or hydrogen-bonding inconsistencies?

- Methodology : Apply restraints to atomic displacement parameters (ADPs) during refinement in SHELXL. For ambiguous hydrogen bonds, use difference Fourier maps to locate H-atoms and validate interactions via geometry analysis (e.g., bond angles/distances). Cross-validate with spectroscopic data (e.g., IR for NH stretches) .

- Case Study : In similar nitrobenzamides, weak C–H···O interactions were resolved by iterative refinement and analyzing residual electron density peaks .

Q. What experimental designs are effective for evaluating the biological activity of 2-nitro-N-(pentafluorophenyl)benzamide, particularly as an enzyme inhibitor?

- Methodology :

Target Identification : Screen against enzyme panels (e.g., kinases, proteases) using fluorescence-based assays.

Dose-Response Studies : Measure IC50 values via kinetic assays (e.g., NADH depletion for dehydrogenase inhibition).

Mode of Action : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to assess binding affinity and stoichiometry.

- Example : Analogous nitrobenzamides showed anticonvulsant activity by modulating GABA receptors, validated via electrophysiology and molecular docking .

Q. How do steric and electronic effects of the pentafluorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Perform comparative kinetics using substituents with varying electronegativity (e.g., comparing pentafluoro vs. monofluoro derivatives). Monitor reaction rates via NMR or mass spectrometry.

- Findings : The strong electron-withdrawing nature of pentafluorophenyl enhances electrophilicity at the amide carbonyl, accelerating nucleophilic attack in cross-coupling reactions .

Q. What strategies are recommended for analyzing nonlinear optical (NLO) properties computationally and experimentally?

- Computational : Calculate first hyperpolarizability (β) using polarizable continuum models (PCM) in Gaussian03. Compare with experimental data from hyper-Rayleigh scattering (HRS) or electric-field-induced second harmonic (EFISH) generation .

- Experimental : Grow single crystals for Kurtz-Perry powder tests to measure second-harmonic generation (SHG) efficiency. Correlate with crystallographic symmetry (e.g., non-centrosymmetric space groups enhance SHG) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.